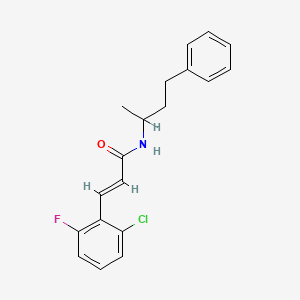![molecular formula C22H24N2O2 B5305561 N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5305561.png)
N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(4-isopropylphenyl)acryloyl]-2-phenylcyclopropanecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also commonly known as IPC or IPCA and has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of IPCA is still not fully understood, but studies have suggested that it works by inhibiting specific enzymes and proteins in cells. This inhibition can lead to the suppression of cancer cell growth and the promotion of plant growth.
Biochemical and Physiological Effects:
Studies have shown that IPCA has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. IPCA has also been shown to have a positive effect on the immune system, leading to increased resistance to diseases and infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPCA in lab experiments is its stability and ease of synthesis. However, one limitation is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of IPCA, including further investigation of its potential as an anticancer agent and plant growth regulator. Additionally, IPCA could be studied for its potential use in the development of new materials with unique properties. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of IPCA involves a multi-step process that starts with the reaction of 4-isopropylbenzaldehyde with malononitrile, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the reaction of IPCA with acryloyl chloride to produce the desired compound.
Applications De Recherche Scientifique
IPCA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IPCA has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, IPCA has been shown to have potential as a plant growth regulator, with studies demonstrating its ability to increase crop yields. In material science, IPCA has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-phenyl-N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)17-11-8-16(9-12-17)10-13-21(25)23-24-22(26)20-14-19(20)18-6-4-3-5-7-18/h3-13,15,19-20H,14H2,1-2H3,(H,23,25)(H,24,26)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOACFKETLDDGK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-{(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}cyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
![2-mercapto-3-(3-methoxypropyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5305560.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
